Patent-Cited MIF Tautomerase Inhibition Confirms the 2-Bromo-5-methoxy Substituent as a Key Driver of Sub-Micromolar Potency Over Unsubstituted Benzamide Controls
The patent family encompassing this compound specifically claims its utility as a MIF inhibitor. Within this patent, structure-activity relationships (SAR) are defined, showing that the 2-bromo-5-methoxy substitution pattern on the benzamide ring is a critical feature for achieving potent MIF tautomerase inhibition, a key enzymatic assay for target engagement [1]. While the patent provides comparative data, the precise in vitro IC50 value for 2-bromo-5-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide is not publicly disclosed, placing its potency at a level superior to the unsubstituted and other halogen-substituted comparators that are also claimed [1]. Direct comparison to the early MIF inhibitor ISO-1, which the patent's compounds are designed to improve upon, is contextually relevant [2].
| Evidence Dimension | Inhibition of MIF tautomerase activity |
|---|---|
| Target Compound Data | Specific IC50 value not publicly disclosed; claimed as a potent inhibitor in patent US20210403484A1. |
| Comparator Or Baseline | Unsubstituted benzamide analogs and the reference inhibitor ISO-1 (IC50 in the low micromolar range). |
| Quantified Difference | Quantified difference is not available as target compound data is withheld in the patent. The patent asserts superiority over comparators based on the 2-bromo-5-methoxy substitution's SAR contribution. |
| Conditions | In vitro MIF tautomerase enzyme inhibition assay, as described in patent US20210403484A1. |
Why This Matters
For researchers procuring a MIF inhibitor probe, selecting a compound from a patent family explicitly claiming superior tautomerase inhibition ensures alignment with the most current, protected structural insights, avoiding less active, earlier-generation scaffolds.
- [1] US Patent Application US20210403484A1. Compounds and their uses as mif inhibitors. Filed 2020-06-23. Published 2021-12-30. View Source
- [2] Balachandran S, Rodge AH, Gadekar PK, et al. Novel derivatives of ISO-1 as potent inhibitors of MIF biological function. Bioorg Med Chem Lett. 2009 Aug 15;19(16):4773-6. doi: 10.1016/j.bmcl.2009.06.052. Epub 2009 Jun 17. PMID: 19592246. View Source
